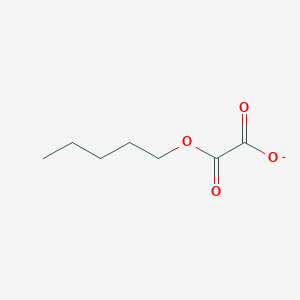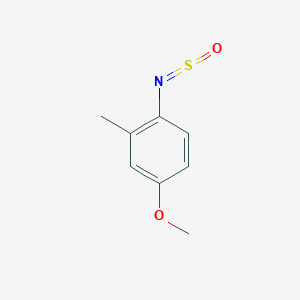![molecular formula C10H19ClN2O B14612906 4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 57822-90-9](/img/structure/B14612906.png)
4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a chlorinated ketone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Uniqueness
4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of both chlorine and oxygen atoms within the molecule. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
57822-90-9 |
|---|---|
Molecular Formula |
C10H19ClN2O |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
4-chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C10H19ClN2O/c1-9(2)8-14-10(13(9)11)4-6-12(3)7-5-10/h4-8H2,1-3H3 |
InChI Key |
VTHHDWKRPXMTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(N1Cl)CCN(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)

![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)


![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)


![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
